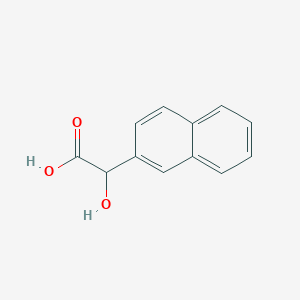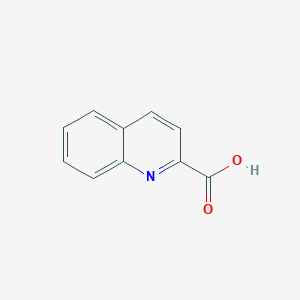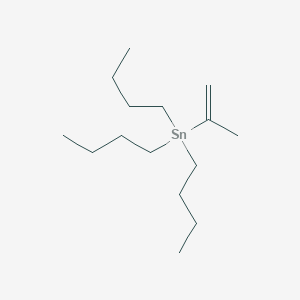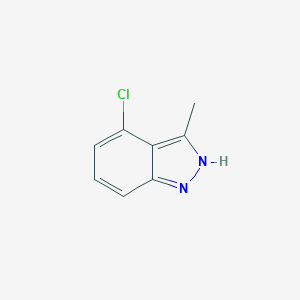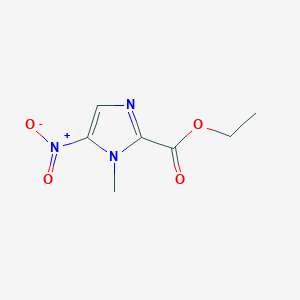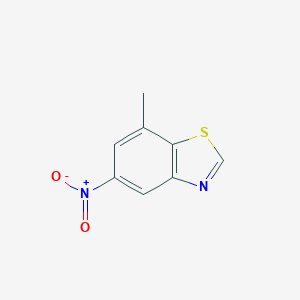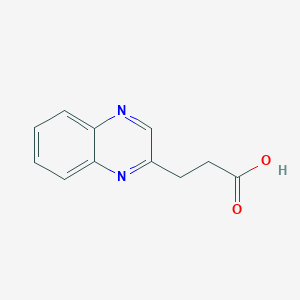
3-(喹喔啉-2-基)丙酸
描述
3-(Quinoxalin-2-yl)propanoic acid is a compound with the molecular formula C11H10N2O2 . It is a weak base and can form salts with acids . It is an important biological agent with several prominent pharmacological effects .
Synthesis Analysis
The synthesis of quinoxaline and its derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . Other synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
The molecular structure of 3-(Quinoxalin-2-yl)propanoic acid consists of a quinoxaline ring attached to a propanoic acid group . Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxaline and its derivatives have been the subject of numerous chemical reactions. For instance, a combination of Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions was used to convert compound 2 into the Z-configured dehydroamino acid derivative 5 .Physical And Chemical Properties Analysis
3-(Quinoxalin-2-yl)propanoic acid is a low melting solid and is miscible in water . It has a molecular weight of 202.21 .科学研究应用
Medicine: Antimicrobial and Antiviral Applications
3-(Quinoxalin-2-yl)propanoic acid derivatives have been studied for their potential in treating infectious diseases. They exhibit promising activity against a range of pathogens, including bacteria and viruses . This makes them valuable candidates for developing new antimicrobial and antiviral drugs, especially in the face of rising antibiotic resistance.
Agriculture: Plant Protection
In agriculture, quinoxaline derivatives like 3-(Quinoxalin-2-yl)propanoic acid are explored for their use as protective agents against plant viruses . Their ability to inhibit the growth of harmful microorganisms can help in the development of pesticides that are more environmentally friendly and less toxic to non-target species.
Materials Science: Optoelectronic Materials
Quinoxaline compounds are integral in creating advanced materials for optoelectronic applications. They are used in the design and development of dyes, fluorescent materials, and organic sensitizers for solar cells . Their unique properties can lead to more efficient energy conversion and storage solutions.
Environmental Science: Organic Sensitizers
The role of quinoxaline derivatives extends to environmental science, where they are used as organic sensitizers in solar cell applications . This application is crucial for the development of renewable energy technologies that are sustainable and reduce reliance on fossil fuels.
Analytical Chemistry: Proteomics Research
In analytical chemistry, 3-(Quinoxalin-2-yl)propanoic acid is utilized in proteomics research. It serves as a building block for synthesizing complex molecules that can be used in various assays and analytical techniques to study proteins and their functions .
Biochemistry: Drug Discovery
The biochemistry field benefits from the multifunctional properties of quinoxaline derivatives. They are used as core units in drug discovery, aiding in the development of new therapeutic agents for a wide spectrum of biological applications, from anticancer to antidiabetic activities .
Pharmacology: Therapeutic Drug Development
In pharmacology, 3-(Quinoxalin-2-yl)propanoic acid derivatives are being investigated for their therapeutic uses. They have shown potential in treating conditions such as Alzheimer’s, Parkinson’s, and various inflammatory diseases .
Chemical Engineering: Synthesis and Reactivity
Lastly, in chemical engineering, the synthesis and reactivity of quinoxaline compounds are of significant interest. They are involved in the development of newer synthetic strategies and methodologies to create compounds with desired functional groups for various industrial applications .
作用机制
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives have been reported to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Quinoxaline derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
未来方向
Quinoxaline and its derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens, and quinoxalines are an essential moiety to treat infectious diseases .
属性
IUPAC Name |
3-quinoxalin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVKLYVOIQWTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303429 | |
| Record name | 3-(quinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinoxalin-2-yl)propanoic acid | |
CAS RN |
1500-99-8 | |
| Record name | 2-Quinoxalinepropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(quinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
